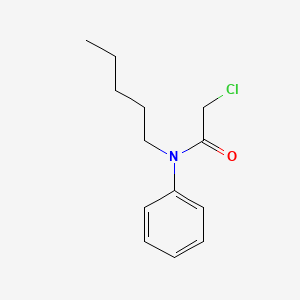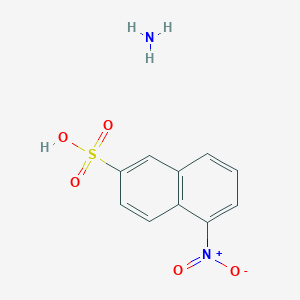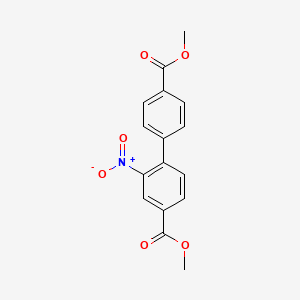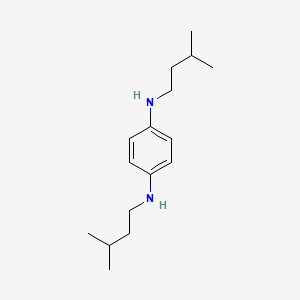![molecular formula C14H12Cl2N4O2S B14008778 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine is a complex organic compound belonging to the pyrimidine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:
Methylthiolation: The addition of a methylthio group at the 2 position.
Oximination: The formation of the oxime group at the 5 position.
Toluidinocarbonylation: The attachment of the 3-toluidinocarbonyl group to the oxime.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled heating to facilitate the chlorination and methylthiolation steps.
Solvents: Use of organic solvents such as dichloromethane or acetonitrile.
Catalysts: Catalysts like palladium or copper may be used to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the oxime group to an amine.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Pyrimidines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Signal Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine is unique due to the presence of both the methylthio and oxime groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H12Cl2N4O2S |
|---|---|
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
[(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C14H12Cl2N4O2S/c1-8-4-3-5-9(6-8)18-14(21)22-17-7-10-11(15)19-13(23-2)20-12(10)16/h3-7H,1-2H3,(H,18,21) |
InChI-Schlüssel |
ZQSSUCSUKHNWAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)ON=CC2=C(N=C(N=C2Cl)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)






![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)

![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)


